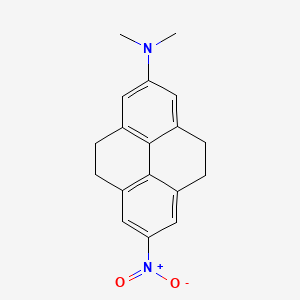
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine: is a chemical compound known for its unique structure and properties It belongs to the class of nitro compounds and is characterized by the presence of a nitro group attached to a tetrahydropyrene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine typically involves the nitration of a suitable precursor followed by reductive amination. One common method involves the nitration of 4,5,9,10-tetrahydropyrene to introduce the nitro group, followed by the reductive amination using dimethylamine. The reaction conditions often require the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reductive amination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of N,N-dimethyl-4,5,9,10-tetrahydropyren-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Studied for its properties in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .
Comparación Con Compuestos Similares
N,N-Dimethyl-4-nitroaniline: Similar in structure but lacks the tetrahydropyrene ring system.
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydroanthracene-2-amine: Similar in structure but with an anthracene ring system instead of pyrene.
Uniqueness: N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine is unique due to the presence of the tetrahydropyrene ring system, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where these properties are essential .
Propiedades
Número CAS |
848774-04-9 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)15-7-11-3-5-13-9-16(20(21)22)10-14-6-4-12(8-15)17(11)18(13)14/h7-10H,3-6H2,1-2H3 |
Clave InChI |
WZNYLYBKXSOKHI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
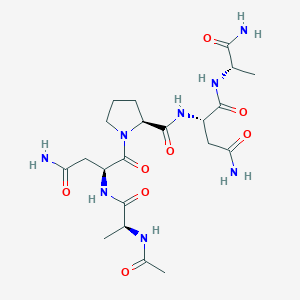
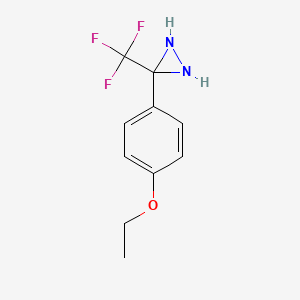
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)

![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)

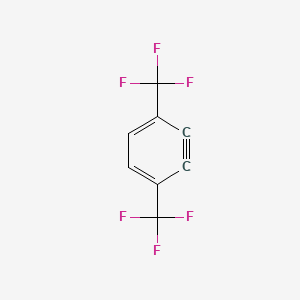
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
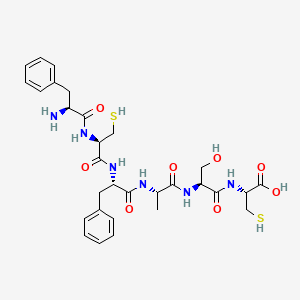
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)
